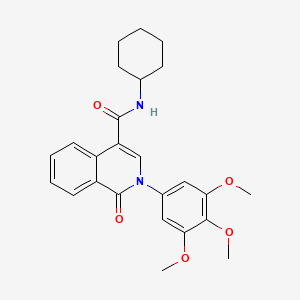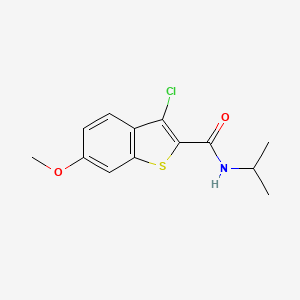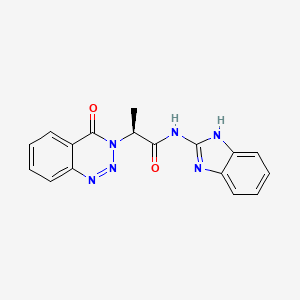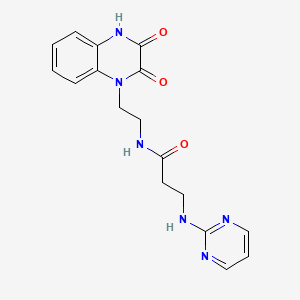
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functionalization to introduce the cyclohexyl and trimethoxyphenyl groups.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide: Lacks the trimethoxyphenyl group, which may result in different biological activities.
N-cyclohexyl-1-oxo-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide: Similar structure but with fewer methoxy groups, potentially altering its reactivity and biological properties.
Uniqueness
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may provide advantages in terms of binding affinity and selectivity for certain molecular targets.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H28N2O5/c1-30-21-13-17(14-22(31-2)23(21)32-3)27-15-20(18-11-7-8-12-19(18)25(27)29)24(28)26-16-9-5-4-6-10-16/h7-8,11-16H,4-6,9-10H2,1-3H3,(H,26,28) |
InChI Key |
DVRMGQPMBDXFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11150527.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide](/img/structure/B11150534.png)
![methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11150563.png)
![8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150564.png)

![2-amino-7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11150573.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11150574.png)
![3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11150581.png)

![3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11150589.png)
![methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate](/img/structure/B11150599.png)
